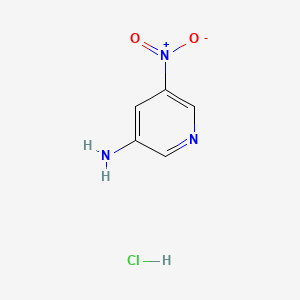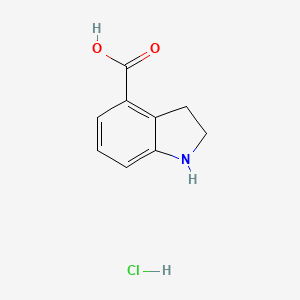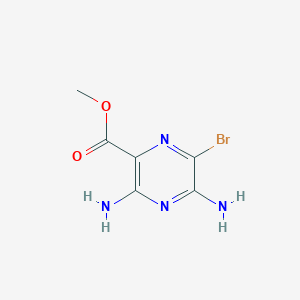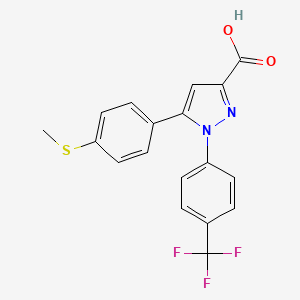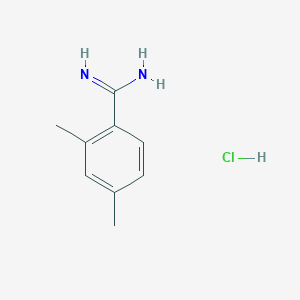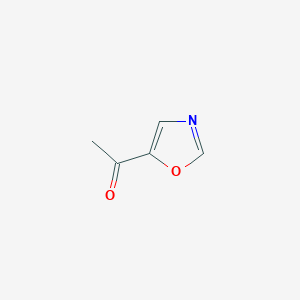![molecular formula C14H10ClF3N2 B1423894 1-[3-Chlor-5-(Trifluormethyl)-2-pyridinyl]-indolin CAS No. 1220027-90-6](/img/structure/B1423894.png)
1-[3-Chlor-5-(Trifluormethyl)-2-pyridinyl]-indolin
Übersicht
Beschreibung
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients. They are synthesized through various methods, including Pd-catalyzed coupling reactions .Molecular Structure Analysis
The molecular structure of similar compounds involves a pyridine ring with various substituents, including a trifluoromethyl group .Chemical Reactions Analysis
Trifluoromethylpyridines participate in various chemical reactions. For instance, they can undergo Pd-catalyzed coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely. For instance, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a liquid at room temperature with a boiling point of 50-55 °C and a density of 1.524 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Pflanzenschutzmittel
TFMP-Derivate werden in der Pflanzenschutzmittelindustrie weit verbreitet für den Schutz von Nutzpflanzen vor Schädlingen eingesetzt. Die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms in Kombination mit den Merkmalen des Pyridinrests tragen zu den biologischen Aktivitäten dieser Verbindungen bei .
Pharmazeutische Industrie
Mehrere TFMP-Derivate wurden als pharmazeutische Produkte zugelassen. Diese Verbindungen werden aufgrund ihrer pharmakologischen Aktivitäten zur Behandlung verschiedener Krankheiten eingesetzt. Die Trifluormethylgruppe ist häufig ein kritischer Pharmakophor in diesen Arzneimitteln .
Synthese von Pflanzenschutzprodukten
TFMP-Derivate wie 2,3-Dichlor-5-(Trifluormethyl)-pyridin werden als chemische Zwischenprodukte zur Synthese mehrerer Pflanzenschutzprodukte verwendet. Dies unterstreicht die Bedeutung von TFMP-Derivaten bei der Entwicklung neuer Pflanzenschutzmittel .
Veterinärprodukte
Neben Humanpharmazeutika werden TFMP-Derivate auch in der Veterinärmedizin eingesetzt. Sie bilden einen wesentlichen Bestandteil des Behandlungsschemas für verschiedene tiermedizinische Probleme und zeigen die Vielseitigkeit von TFMP-Verbindungen .
Klinische Studien
Viele TFMP-Derivate befinden sich derzeit in klinischen Studien. Ihr Potenzial als zukünftige pharmazeutische Wirkstoffe wird untersucht, was zu neuen Behandlungsmöglichkeiten für eine Reihe von Erkrankungen führen könnte .
Funktionsmaterialien
Die Entwicklung von organischen Verbindungen, die Fluor enthalten, wie z. B. TFMP-Derivate, hat zu Fortschritten bei Funktionsmaterialien geführt. Diese Materialien finden Anwendungen in Bereichen wie Elektronik und Katalyse und demonstrieren die breite Anwendbarkeit von TFMP-Derivaten .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of certain cells . These proteins play a crucial role in maintaining cell shape, cell division, and intracellular transport.
Mode of Action
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-indoline interacts with its targets by potentially binding to the spectrin-like proteins, thereby affecting their function
Biochemical Pathways
Given its potential interaction with spectrin-like proteins, it may influence pathways related to cell structure maintenance and intracellular transport .
Result of Action
Its interaction with spectrin-like proteins suggests that it may affect cell shape, division, and intracellular transport .
Eigenschaften
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2/c15-11-7-10(14(16,17)18)8-19-13(11)20-6-5-9-3-1-2-4-12(9)20/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEANEQEVYSCLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165995 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-90-6 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,3-dihydro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


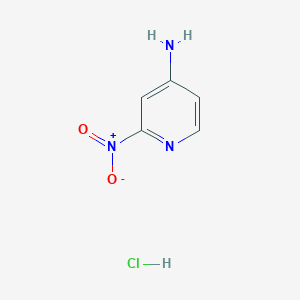

![5,6-Difluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1423816.png)
